N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide
Description
N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxyphenyl group and a carboxamide group, linked to an aminopyrimidine moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-15-4-2-12(3-5-15)13-8-14(10-20-9-13)18(24)22-11-17-21-7-6-16(19)23-17/h2-10H,11H2,1H3,(H,22,24)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKSKUQXNGUHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=NC=CC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the 4-aminopyrimidine intermediate, which is then coupled with a suitable pyridine derivative. The key steps include:
Formation of 4-aminopyrimidine: This can be achieved through the reaction of a suitable nitrile with guanidine under basic conditions.
Coupling Reaction: The 4-aminopyrimidine is then reacted with 5-(4-methoxyphenyl)pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Optimization of reaction conditions: Temperature, solvent choice, and reaction time are carefully controlled.
Purification steps: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-aminopyrimidin-2-yl)methyl]-5-phenylpyridine-3-carboxamide: Lacks the methoxy group, which may affect its binding affinity and specificity.
N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-hydroxyphenyl)pyridine-3-carboxamide: The hydroxyl group can form additional hydrogen bonds, potentially altering its biological activity.
Uniqueness
N-[(4-aminopyrimidin-2-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
